molecular formula C6H6ClI2N B13756846 3-Chloro-2-iodo-1-methylpyridinium iodide

3-Chloro-2-iodo-1-methylpyridinium iodide

Cat. No.: B13756846
M. Wt: 381.38 g/mol
InChI Key: KSOIDHLKPIVZDS-UHFFFAOYSA-M
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Description

3-Chloro-2-iodo-1-methylpyridinium iodide is a chemical compound with the molecular formula C6H6ClI2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility in various organic synthesis reactions, particularly in the activation of hydroxy groups of alcohols and carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodo-1-methylpyridinium iodide typically involves the reaction of 2-chloropyridine with methyl iodide. The process is carried out in a dry reaction flask where 2-chloropyridine (1 mmol) is dissolved in hot acetone. Excess methyl iodide is then added to the reaction mixture, which is stirred at room temperature for three hours. After the reaction is complete, the solution is evaporated to yield the solid product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-iodo-1-methylpyridinium iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and iodo groups.

    Coupling Reactions: It is used as a coupling reagent in the synthesis of peptides and other organic compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-iodo-1-methylpyridinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodo-1-methylpyridinium iodide involves the activation of hydroxy groups in alcohols and carboxylic acids. The compound forms a reactive intermediate that facilitates the formation of esters, amides, and other derivatives. The molecular targets include the hydroxy groups of the substrates, and the pathways involved are primarily nucleophilic substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methylpyridinium iodide:

    2-Iodo-1-methylpyridinium iodide: Another derivative of pyridine with similar reactivity.

Uniqueness

3-Chloro-2-iodo-1-methylpyridinium iodide is unique due to the presence of both chloro and iodo substituents, which enhance its reactivity and versatility in organic synthesis. The combination of these groups allows for a broader range of chemical transformations compared to its analogs.

Properties

Molecular Formula

C6H6ClI2N

Molecular Weight

381.38 g/mol

IUPAC Name

3-chloro-2-iodo-1-methylpyridin-1-ium;iodide

InChI

InChI=1S/C6H6ClIN.HI/c1-9-4-2-3-5(7)6(9)8;/h2-4H,1H3;1H/q+1;/p-1

InChI Key

KSOIDHLKPIVZDS-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC(=C1I)Cl.[I-]

Origin of Product

United States

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